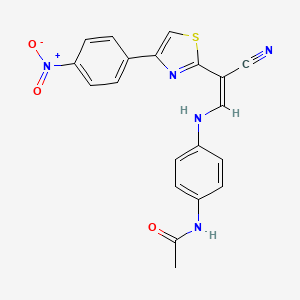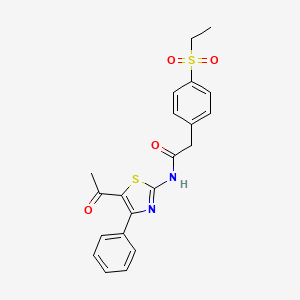
N'-(4-ethoxy-1,3-benzothiazol-2-yl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-(4-ethoxy-1,3-benzothiazol-2-yl)benzohydrazide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a derivative of benzothiazole, a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves a reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . In the case of “N’-(4-ethoxy-1,3-benzothiazol-2-yl)benzohydrazide”, the synthesis was carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent .Molecular Structure Analysis
The molecular structure of “N’-(4-ethoxy-1,3-benzothiazol-2-yl)benzohydrazide” was characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data . The compound has a linear formula of C28H22N4OS and a molecular weight of 462.578 .Applications De Recherche Scientifique
Antibacterial Activity
N’-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide: derivatives have demonstrated emergent antibacterial activity. Specifically, compounds combining thiazole and sulfonamide groups exhibit potent antibacterial effects against both Gram-negative and Gram-positive bacteria . Notably, certain substitutions (such as 4-tert-butyl and 4-isopropyl) enhance their antibacterial properties.
Anti-Inflammatory Potential
Another related compound, N’- (4-ethoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide , has shown anti-inflammatory activity . Further investigations into its mechanism and efficacy could be valuable.
Anti-HIV Activity
While not directly related to the compound you mentioned, N’-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide , it’s worth noting that certain derivatives exhibit anti-HIV activity . This suggests potential avenues for exploring antiviral applications.
COX-1 Inhibition
Although not exceptionally potent, some derivatives of this compound have demonstrated weak COX-1 inhibitory activity. Comparisons were made against selective COX-1 inhibitors like indomethacin and non-selective COX inhibitors like diclofenac . Further research could explore their therapeutic relevance.
Tuberculosis Research
Benzothiazole-based compounds, including derivatives related to N’-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide , have been investigated for their anti-tubercular properties. In vitro and in vivo studies have evaluated their inhibitory concentrations compared to standard reference drugs .
Potential Anticancer Agents
While not directly studied for cancer treatment, compounds with similar structures have been explored as potential anticancer agents . Investigating their effects on cancer cell lines could yield interesting findings.
Orientations Futures
Benzothiazole derivatives, including “N’-(4-ethoxy-1,3-benzothiazol-2-yl)benzohydrazide”, have potential for further exploration due to their diverse biological activities. Future research could focus on optimizing the synthesis process, exploring other potential biological activities, and conducting detailed safety and toxicity studies .
Mécanisme D'action
Target of Action
Similar compounds have shown antibacterial activity against both gram-negative and gram-positive bacteria . They have also demonstrated anti-inflammatory properties by inhibiting cyclooxygenases (COX-1, COX-2) enzymes .
Mode of Action
Related compounds have been shown to exhibit antibacterial activity by interacting with cell-penetrating peptides, leading to faster killing-kinetics towards bacterial cells and the creation of pores in the bacterial cell membranes . In terms of anti-inflammatory activity, similar compounds have demonstrated the ability to inhibit COX-1 and COX-2 enzymes .
Biochemical Pathways
Related compounds have been shown to affect the pathways involving cox-1 and cox-2 enzymes, which play a crucial role in inflammation .
Result of Action
Related compounds have shown potent antibacterial activity against both gram-negative and gram-positive bacteria . They have also demonstrated anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes .
Propriétés
IUPAC Name |
N'-(4-ethoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-2-21-12-9-6-10-13-14(12)17-16(22-13)19-18-15(20)11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJBHXBTLYXYRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid](/img/structure/B2417040.png)
![Di-tert-butyl 2,2'-(1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetate](/img/structure/B2417042.png)
![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-isopropoxypropyl)propanamide](/img/no-structure.png)
![4-[(2-Chlorophenyl)methyl]piperidine hydrochloride](/img/structure/B2417046.png)




![[1-(Pyrazin-2-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2417058.png)
![Phenyl-[3-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2417059.png)
![N-(3,4-dimethoxyphenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2417060.png)
![2-{2-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-3-(nitromethyl)cyclopentan-1-one](/img/structure/B2417061.png)
![3,4-dimethoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2417062.png)
